(R)-6-Isopropylchroman-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-6-propan-2-yl-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8(2)9-3-4-12-10(7-9)11(13)5-6-14-12/h3-4,7-8,11,13H,5-6H2,1-2H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDOIOQHXGLFIJ-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OCCC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)OCC[C@H]2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of the Chromanol Core Structure in Organic and Medicinal Chemistry
The chromanol scaffold, a bicyclic structure composed of a dihydropyran ring fused to a benzene (B151609) ring, is a privileged motif in both organic and medicinal chemistry. This structural unit is present in a wide array of naturally occurring compounds and serves as a versatile building block in the synthesis of complex molecules. mdpi.comnih.govnih.govresearchgate.net Natural products containing the chromanol core exhibit a remarkable diversity of biological activities, including anti-inflammatory and anti-carcinogenic properties. nih.govnih.govresearchgate.net
In medicinal chemistry, the chromanol structure is a key component of numerous pharmacologically active agents. mdpi.comchemrxiv.org For instance, it forms the fundamental framework of tocopherols, such as vitamin E, which are known for their antioxidant capabilities. chemrxiv.orgacs.org The development of efficient and environmentally friendly methods to synthesize chiral chromanols is an active area of research, as these methods provide access to a wide range of biologically significant molecules. acs.org The ability of chromanol derivatives to interact with various biological targets, including enzymes and cellular receptors, underscores their importance in drug discovery and development. nih.govnih.gov
An Overview of Isopropylchromanol Derivatives: Research Trajectories and Academic Relevance
Within the broader class of chromanols, isopropylchromanol derivatives have garnered considerable attention in academic research. These compounds, characterized by the presence of an isopropyl group on the chromanol framework, are investigated for their potential therapeutic applications. Research into isochroman (B46142) derivatives, which share structural similarities, has revealed a wide spectrum of biological activities, including anti-inflammatory, antihypertensive, antimicrobial, and antitumor effects. nih.gov
The synthesis of novel isopropylchromanol derivatives is a key focus, with researchers exploring various synthetic routes to access these molecules. researchgate.net The development of catalytic methods, particularly those that allow for the creation of specific stereoisomers, is of high importance. researchgate.net The academic relevance of these derivatives lies in their potential to serve as lead compounds for the development of new therapeutic agents.
Rationale and Scope of Research on R 6 Isopropylchroman 4 Ol: a Chiral Chromanol Perspective
Stereoselective Synthesis Approaches for Chiral Chromanols
The creation of stereochemically defined chromanols, including this compound, is a pivotal objective in synthetic organic chemistry due to their prevalence in biologically active molecules. tezu.ernet.in Achieving high levels of stereocontrol is paramount, and chemists have devised several powerful strategies to this end. These methodologies primarily revolve around asymmetric catalysis, the use of chiral starting materials or temporary chiral auxiliaries, and diastereoselective reactions.
Asymmetric Catalysis in the Formation of this compound and Related Chromanols
Asymmetric catalysis represents a highly efficient and atom-economical approach for synthesizing enantiomerically enriched chiral chromanols. wikipedia.org This strategy employs a small quantity of a chiral catalyst to generate large amounts of a single enantiomer of the product. mdpi.com The main branches of asymmetric catalysis utilized for this purpose include transition-metal catalysis with chiral ligands, chiral Lewis acid catalysis, and organocatalysis.
A prominent and effective method for producing chiral chroman-4-ols is the asymmetric hydrogenation of the corresponding prochiral chromen-4-ones. researchgate.netrsc.org This reaction typically utilizes a ruthenium or rhodium catalyst coordinated to a chiral ligand. rsc.org The chiral ligand creates a specific three-dimensional environment around the metal center, which directs the addition of hydrogen to one face of the carbon-carbon double bond in the chromen-4-one, leading to the formation of one enantiomer of the chroman-4-ol in excess. wikipedia.org
The selection of the chiral ligand is a critical factor in achieving high enantioselectivity. mdpi.com Chiral diphosphine ligands, in particular, have been shown to be highly effective. mdpi.com The enantiomeric excess of the product is influenced by the ligand's structure, as well as reaction parameters such as hydrogen pressure, temperature, and the solvent used. rsc.org For instance, RuPHOX–Ru catalyzed asymmetric hydrogenation of chromones has been shown to produce chiral chromanols in high yields and with excellent enantioselectivities. rsc.org
Table 1: Examples of Ligand-Controlled Asymmetric Hydrogenation
| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| 2-Methyl-4H-chromen-4-one | RuPHOX-Ru | up to 99.9% | rsc.org |
| 3-Substituted Chromones | RuPHOX-Ru | >99% | nih.gov |
| 3-Amino-4-chromones | Rh/DuanPhos | up to 99.9% | bohrium.com |
This table provides illustrative examples and is not exhaustive.
Chiral Lewis acid catalysis presents an alternative and powerful strategy for the enantioselective synthesis of chromanols. wikipedia.org In this method, a chiral Lewis acid activates the chromen-4-one substrate, making it more susceptible to reaction. wikipedia.org The chiral environment of the catalyst then directs the approach of a reactant, leading to the preferential formation of one enantiomer. wikipedia.org
A notable example is the use of a chiral N,N′-dioxide/Fe(OTf)₂ complex in the highly efficient enantioselective bohrium.comchemrxiv.org O-to-C rearrangement of racemic vinyl ethers to produce a wide array of chiral chromanols with high yields and excellent enantioselectivities. nih.govresearchgate.net This method has proven to be versatile, with catalyst loadings as low as 0.1–5.0 mol% being effective. nih.gov The development of new chiral Lewis acids, often in combination with transition metals, continues to expand the scope of these reactions. rsc.org
Organocatalysis, which utilizes small, metal-free organic molecules as catalysts, has become a significant area of asymmetric synthesis. scienceopen.com This approach offers a valuable alternative to metal-based catalysts. oaepublish.com For the synthesis of chiral chromanols, organocatalysts can be used in various ways, such as in tandem Michael addition reactions. beilstein-journals.orgd-nb.info
One strategy involves a tandem oxa-Michael–aldol sequence, where a salicylaldehyde (B1680747) reacts with an α,β-unsaturated aldehyde in the presence of a chiral diarylprolinol ether catalyst. beilstein-journals.org This sequence constructs the chromene ring with high enantioselectivity. beilstein-journals.org Another approach is the tandem oxa-Michael–Henry reaction between salicylaldehydes and nitroalkenes, catalyzed by a chiral imidazole-based organocatalyst, to yield 2H-nitrochromene derivatives. d-nb.info These organocatalytic methods provide access to functionalized chiral chromenes which can be further converted to the desired chromanols. researchgate.net
Chiral Auxiliary and Chiral Pool Approaches to this compound
The use of chiral auxiliaries is a well-established method for controlling stereochemistry. york.ac.ukwikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct a chemical transformation in a diastereoselective manner. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. york.ac.uk For the synthesis of this compound, a prochiral precursor could be coupled with a chiral auxiliary, followed by a diastereoselective reaction and subsequent removal of the auxiliary. wikipedia.org
The chiral pool approach, on the other hand, utilizes naturally occurring, enantiomerically pure compounds like amino acids or sugars as starting materials. bccollegeasansol.ac.intcichemicals.com A synthetic route is then designed to convert this chiral starting material into the target molecule, this compound, preserving the original chirality. For example, enantiomerically pure 1-phenyl-5-hexen-3-ol, obtained via lipase-catalyzed transesterification, has been used to synthesize both (R)- and (S)-enantiomers of flavanone (B1672756) and 2-methylchromanone. researchgate.net
Diastereoselective Synthetic Routes Towards Chroman-4-ols
Diastereoselective synthesis is a powerful tool when a molecule already contains a stereocenter, as this existing chirality can influence the formation of new stereocenters. researchgate.net In the synthesis of chroman-4-ols, a pre-existing chiral center in the starting material can direct the stereochemical course of a reaction, leading to the formation of one diastereomer in preference to others. rsc.org
One common method is the substrate-controlled reduction of a substituted chroman-4-one. The steric hindrance of a substituent on the chroman ring can guide the approach of a reducing agent to the carbonyl group, resulting in a specific diastereomer of the alcohol. researchgate.net Another powerful strategy is the intramolecular cyclization of an acyclic precursor that already possesses the required stereocenters. mdpi.com For instance, a Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, can be rendered diastereoselective by an existing stereocenter in the homoallylic alcohol, leading to the formation of substituted tetrahydropyrans with high stereocontrol. beilstein-journals.org Similarly, aza-Cope rearrangement-Mannich cyclization has been used for the stereoselective synthesis of fused pyrrolidine-containing bicyclic systems. rsc.org
Table 2: Diastereoselective Reactions for Chromanol Synthesis
| Reaction Type | Key Feature | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|
| Reduction of α,β-epoxy ketones | Use of specific reducing agents like zinc borohydride | High stereoselectivity | researchgate.net |
| Prins Cyclization | Internal chirality transfer | Often high, e.g., 5:1 | beilstein-journals.org |
| Aza-Cope–Mannich Cyclization | High diastereoselectivity in annulation | High | rsc.org |
This table provides illustrative examples and is not exhaustive.
Biocatalytic and Chemo-Enzymatic Transformations for Enantiopure this compound
Biocatalysis and chemo-enzymatic methods offer green and highly selective alternatives to traditional chemical synthesis for producing enantiopure chiral molecules. dergipark.org.trrsc.org These methods utilize enzymes, either as isolated catalysts or within whole microbial cells, to perform stereospecific transformations.
The enzymatic reduction of a prochiral ketone, such as 6-isopropylchroman-4-one, is a direct and efficient method for producing enantiomerically pure this compound. This biotransformation is often carried out using dehydrogenases, which are capable of stereoselectively delivering a hydride to the carbonyl group. nih.gov
For instance, various microorganisms have been screened for their ability to reduce chromanone derivatives. While some studies have shown low yields, such as the transformation of chromanone to chromanol by Aspergillus niger with only a 2% yield, others have demonstrated high efficiency and enantioselectivity. nih.govresearchgate.netacs.orgresearchgate.net The success of these reductions is highly dependent on the specific microbial strain and the substrate structure. capes.gov.br
A notable example is the development of a biocatalytic process for the synthesis of a key intermediate for the drug Atorvastatin, ethyl (R)-4-cyano-3-hydroxybutyric acid, through the ketoreductase-catalyzed conversion of the corresponding ketoester. nih.gov Similarly, enantioselective microbial reduction has been successfully applied to produce (R)- and (S)-6-hydroxybuspirone from 6-oxobuspirone. nih.gov These examples highlight the potential of enzymatic reductions in synthesizing chiral building blocks for pharmaceuticals.
| Enzyme/Microorganism | Substrate | Product | Yield | Enantiomeric Excess (ee) |
| Aspergillus niger | Chromanone | Chromanol | 2% | Not specified |
| Ketoreductase | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | High | High |
| Mortierella ramanniana | 4-(4-Fluorophenyl)-2-butanone | (R)-4-(4-Fluorophenyl)-2-butanol | 100% | 98.9% |
| Hansenula polymorpha / Hansenula fabianii | Substituted Ketone | (2R,3S)-alcohol | >80% | >94% |
Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent, typically an enzyme. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org Lipases are frequently employed for this purpose through enantioselective acylation or hydrolysis. mdpi.com For example, the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for β-blockers, has been achieved with high enantioselectivity using lipase (B570770) from Candida rugosa. mdpi.com
However, a significant drawback of kinetic resolution is that the theoretical maximum yield for a single enantiomer is 50%. researchgate.net Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. princeton.edu
Chemo-enzymatic DKR often pairs a lipase with a metal catalyst, such as ruthenium or rhodium complexes, for racemization. wikipedia.orgacs.org These methods have been successfully applied to the synthesis of chiral chromanols and their derivatives. acs.orgbohrium.comfigshare.comorganic-chemistry.orgnih.gov For example, a ruthenium-catalyzed asymmetric transfer hydrogenation has been used for the dynamic kinetic resolution of β-substituted chromanones, yielding chromanols in high yields and with high stereocontrol. acs.orgfigshare.com Similarly, a rhodium-catalyzed process has been developed for the asymmetric transfer hydrogenation of 3-benzylidene-chromanones to produce enantiomerically enriched cis-3-benzyl-chromanols. organic-chemistry.org
| Resolution Method | Catalyst/Enzyme | Substrate | Product | Yield | Enantiomeric/Diastereomeric Ratio |
| Kinetic Resolution | Candida rugosa lipase | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | (R)- or (S)-enantiomer | - | High E-value (67.45) |
| Dynamic Kinetic Resolution | Ruthenium catalyst & Lipase | Racemic secondary alcohols | Enantiopure alcohol | up to 99% | >99% ee |
| Dynamic Kinetic Resolution | Rhodium catalyst | 3-Amino-4-chromones | (S,R)-3-Amino-4-chromanols | up to 98% | up to 99.9% ee, 20:1 dr |
| Dynamic Kinetic Resolution | Rhodium catalyst | (E)-3-Benzylidene-chromanones | cis-3-Benzyl-chromanols | High | >99:1 dr, >99% ee |
Microbial biotransformation utilizes whole microbial cells to perform chemical modifications on a substrate. This approach can be advantageous as it often does not require the addition of expensive cofactors. A wide range of microorganisms, including bacteria and fungi, have been investigated for their ability to transform chromanone and its derivatives. nih.govresearchgate.net
Studies have shown that fungi like Aspergillus niger can reduce chromanone to chromanol, although in some cases with low yields. nih.govresearchgate.netacs.orgresearchgate.net The substrate specificity and the efficiency of the biotransformation are key factors. For instance, the position of substituents on the chromanone ring can significantly influence the outcome of the microbial transformation. acs.org While specific examples focusing solely on this compound are not extensively detailed in the provided results, the general applicability of microbial biotransformation for producing chiral chromanols from chromanones is well-established. capes.gov.br
Multi-Step Organic Synthesis of the this compound Framework
Multi-step organic synthesis provides a versatile platform for constructing complex molecules like this compound from simpler, readily available starting materials. This approach allows for precise control over the stereochemistry and functional group transformations.
A key step in the synthesis of the chromanol scaffold is the cyclization of an appropriate acyclic precursor. Various cyclization strategies have been developed to form the chroman ring system.
One common approach involves the intramolecular cyclization of phenolic precursors. For example, the reaction of salicylaldehydes with appropriate reagents can lead to the formation of the chroman ring. researchgate.net Nickel-catalyzed cyanative alkene-aldehyde coupling reactions have been shown to produce chromanols with high cis-selectivity. rsc.org Another method involves the intramolecular cyclization of ketenes to form isochromenes, which are structurally related to chromanols. rsc.org
Domino reactions, where a series of bond-forming events occur in a single synthetic operation, have also been employed for the synthesis of chromone (B188151) derivatives, which can then be reduced to chromanols. beilstein-journals.org Furthermore, electrochemical methods are emerging as a powerful tool for intramolecular C-H amination to construct N-heterocycles, a strategy that could potentially be adapted for the synthesis of chroman-like structures. nih.gov
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. It involves breaking down the target molecule into simpler precursor molecules, which are in turn broken down until commercially available or easily synthesized starting materials are reached. youtube.comyoutube.comyoutube.com
For this compound, a retrosynthetic approach would first disconnect the alcohol to the corresponding ketone, 6-isopropylchroman-4-one. This disconnection highlights the potential for an asymmetric reduction as a key final step.
A further disconnection of the chromanone ring could involve breaking the ether linkage. This would lead to a substituted phenol (B47542) and a three-carbon fragment. For example, a Friedel-Crafts-type reaction could be envisioned between 4-isopropylphenol (B134273) and an appropriate three-carbon electrophile to form an intermediate that can then be cyclized.
Another retrosynthetic strategy could involve a Michael addition. The chromanone ring could be formed by an intramolecular Michael addition of a phenolic hydroxyl group onto an α,β-unsaturated ketone. This approach would require the synthesis of a suitably substituted phenolic precursor with an α,β-unsaturated ketone side chain.
A general retrosynthetic scheme for the chroman scaffold can be visualized as follows:
This systematic approach allows for the identification of multiple synthetic routes, providing flexibility in the choice of starting materials and reaction conditions. georgiasouthern.eduyoutube.com
Functional Group Interconversions and Aromatic Substitutions on Chromanol Rings
The chromanol ring system, a core scaffold in various biologically active molecules, allows for a range of functional group interconversions and aromatic substitutions to generate diverse analogs. These modifications can significantly influence the compound's properties.
Functional Group Interconversions:
Functional group interconversions on the chromanol ring often target the phenolic hydroxyl group and other substituents. For instance, the hydroxyl group can be converted to an ether or an ester. clockss.orgruepinglab.com Nickel-catalyzed alkoxy-alkyl interconversion using alkylborane reagents has been demonstrated for the C-O bond activation of aryl ethers, providing a method for alkylation. ruepinglab.com This highlights the potential for modifying alkoxy-substituted chromanols.
Aromatic Substitutions:
Aromatic substitutions on the chromanol ring are crucial for tuning electronic and steric properties. The introduction of various substituents, such as nitro, chloro, bromo, methyl, or amino groups, has been explored. clockss.orgnih.gov The position of these substituents relative to the phenolic hydroxyl group significantly impacts the molecule's reactivity, such as its radical scavenging activity. clockss.orgnih.gov For example, introducing electron-donating groups like an amino group ortho to the phenolic hydroxyl can enhance radical scavenging activity, while electron-withdrawing groups like nitro, bromo, and chloro groups can decrease it. clockss.org The synthesis of various substituted benzo[h]chromanols has been achieved through methods like condensation of hydrobenzoquinone with 2-methyl-3-buten-2-ol (B93329) followed by cyclization, or condensation of halogenated quinones with 1-bromo-3-methyl-2-butene followed by cyclization. clockss.org
Here is a table summarizing the effect of different substituents on the radical scavenging activity of 6-chromanol derivatives:
| Substituent | Position | Effect on Radical Scavenging Activity | Reference |
| Amino | ortho | Increased | clockss.org |
| Methyl | ortho | Increased | clockss.org |
| Chloro | ortho | Retained | nih.gov |
| Bromo | ortho | Decreased | clockss.org |
| Nitro | ortho | Decreased | clockss.org |
| Chloro | meta | Decreased | nih.gov |
Hydrofunctionalization Strategies for Chromanol Ring Systems
Hydrofunctionalization reactions represent a powerful and atom-economical approach to constructing the chromanol ring system and introducing further complexity. These strategies often involve the intramolecular addition of a C-H or O-H bond across an alkene.
Intramolecular hydroarylation is a key strategy for the synthesis of dihydrobenzopyrans, the core structure of chromanols. This reaction involves the cyclization of an aryl group onto a tethered alkene. nih.govresearchgate.net
Metal-Catalyzed Approaches:
Several transition metal catalysts have been employed to facilitate this transformation. Rhodium(III) catalysts, for example, have been shown to effectively catalyze the intramolecular hydroarylation of tethered alkenes to form six-membered rings, including dihydrobenzopyrans. nih.gov These reactions can tolerate a variety of functional groups on both the aromatic ring and the alkene. nih.gov Similarly, Gold(III) catalysts, such as a mixture of AuCl3 and AgOTf, can promote the ring-closing of arenes onto alkenes to yield dihydrobenzopyrans. beilstein-journals.org Cobalt(III) catalysts have also been utilized for the intramolecular hydroarylation of allyl aryl ethers to prepare 3,3-disubstituted dihydrobenzofurans, and this methodology can be extended to the formation of six-membered rings. nih.gov
Reaction Conditions and Scope:
The specific conditions for these reactions, including the choice of catalyst, solvent, and temperature, are crucial for achieving high yields and selectivity. For instance, Rh(III)-catalyzed reactions may use [RhCpCl2]2 with CsOAc in methanol (B129727), or RhCp(MeCN)3 with a carboxylic acid additive in 1,2-dichloroethane. nih.gov The substrate scope is often broad, accommodating various substitution patterns on the aromatic ring and the alkene, including electron-donating and electron-withdrawing groups. nih.gov
The following table provides examples of metal-catalyzed intramolecular hydroarylation reactions for the synthesis of dihydrobenzopyran ring systems:
| Catalyst System | Substrate Type | Product | Reference |
| [RhCpCl2]2, CsOAc | Tethered Alkenyl Arenes | Dihydrobenzopyrans | nih.gov |
| RhCp(MeCN)3, BuCO2H | Tethered Alkenyl Arenes | Dihydrobenzopyrans | nih.gov |
| AuCl3/AgOTf | ortho-Vinylaryl Alkyl Ethers | Dihydrobenzopyrans | researchgate.netbeilstein-journals.org |
| Cp*Co(III) | Allyl Aryl Ethers | Dihydrobenzopyrans | nih.gov |
Beyond hydroarylation, other metal-catalyzed hydrofunctionalization reactions are instrumental in chromanol synthesis. These methods involve the addition of various nucleophiles across a double bond, often with high regio- and stereoselectivity.
Hydroalkoxylation:
The intramolecular hydroalkoxylation of alkenes is a direct route to the chroman ring system. This reaction involves the addition of a hydroxyl group to an alkene. While not as extensively covered in the provided context for this compound specifically, it is a fundamental strategy in the synthesis of related cyclic ethers. mpg.de
Hydrocarbofunctionalization:
Manganese-catalyzed hydrocarbofunctionalization of internal alkenes with organoboron compounds offers a method for introducing carbon-based functional groups. nju.edu.cn This approach is highly regioselective and can tolerate a wide range of functional groups. While the examples provided focus on γ-functionalized carboxylic acid derivatives, the principles could be adapted for the synthesis of chromanol precursors. nju.edu.cn
Other Metal-Catalyzed Transformations:
Nickel-catalyzed reactions have been developed for the arylative cyclization of alkynes, leading to the formation of benzofuran (B130515) skeletons, a related heterocyclic system. acs.org These types of cascade reactions, involving carbometalation and subsequent cyclization, demonstrate the power of metal catalysis in constructing complex ring systems from simple precursors. acs.org
Chemical Derivatization and Scaffold Modifications of this compound
The chemical derivatization of this compound allows for the exploration of its structure-activity relationships by modifying specific functional groups. These modifications can be targeted at the hydroxyl moiety, the isopropyl group, and the aromatic ring.
The hydroxyl group at the C-4 position is a key site for derivatization. Standard organic transformations can be employed to introduce a variety of functional groups, thereby altering the polarity, steric bulk, and potential for hydrogen bonding of the molecule.
Common Derivatization Reactions:
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions yields the corresponding esters.
Etherification: Treatment with alkyl halides or other electrophiles in the presence of a base leads to the formation of ethers.
Acylation: This is a specific type of esterification using an acylating agent. libretexts.org
Silylation: Reaction with silylating agents like trimethylchlorosilane can protect the hydroxyl group or modify the compound's properties for analytical purposes. libretexts.org
These derivatizations can significantly impact the biological activity and physicochemical properties of the parent compound.
Modifications to the isopropyl group and the aromatic ring of this compound can further expand the chemical space and allow for the introduction of diverse functionalities.
Functionalization of the Isopropyl Group:
While direct functionalization of the unactivated C-H bonds of the isopropyl group can be challenging, modern catalytic methods are emerging that may enable such transformations. These could include late-stage C-H functionalization approaches.
Functionalization of the Aromatic Ring:
The aromatic ring is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents.
Common Aromatic Functionalization Reactions:
Halogenation: Introduction of chloro, bromo, or iodo groups can be achieved using appropriate halogenating agents. These halogens can then serve as handles for further cross-coupling reactions. clockss.orgnih.gov
Nitration: Treatment with nitric acid and sulfuric acid can introduce a nitro group, which can subsequently be reduced to an amino group. clockss.org
Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups, respectively, onto the aromatic ring.
The introduction of these functional groups can influence the electronic properties of the aromatic ring and provide points for further derivatization, leading to a wide array of analogs with potentially novel biological activities.
Regioselective and Stereoselective Diversification of the Chromanol Nucleus
The chroman-4-ol framework, particularly in its enantiopure form such as this compound, serves as a valuable scaffold for the development of a diverse range of chiral analogs. Advanced synthetic methodologies now permit the regioselective and stereoselective introduction of various functional groups at multiple positions on the chromanol nucleus. These modifications are crucial for tuning the physicochemical properties and biological activities of the resulting molecules. The primary sites for diversification include the C4 hydroxyl group and the aromatic A-ring.
Stereoselective Functionalization at the C4 Position
The hydroxyl group at the C4 position of the chromanol ring is a key handle for stereoselective transformations. Its presence allows for the introduction of new substituents with a high degree of stereocontrol, either through direct displacement or by influencing the stereochemical outcome of reactions at adjacent positions.
One prominent method for diversification at C4 is the Mitsunobu reaction, which facilitates the inversion of stereochemistry. For instance, a chiral chroman-4-ol can be converted to its corresponding C4-azido derivative with the opposite stereochemistry. In a specific example, (R)-6-ethyl-2,2-spirocyclohexylchroman-4-ol was treated with diphenylphosphoryl azide (B81097) (DPPA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to yield (S)-4-azido-6-ethyl-2,2-spirocyclohexylchroman, demonstrating a complete inversion of configuration at the C4 center researchgate.net. This transformation opens a pathway to a variety of amino-functionalized chroman derivatives.
Another significant strategy is the Ritter reaction, which allows for the stereoselective introduction of acylamino groups. The reaction of cis-2-(polyfluoroalkyl)chroman-4-ols with various nitriles in the presence of concentrated sulfuric acid exclusively yields trans-4-acylamino-2-(polyfluoroalkyl)chromans researchgate.net. This method highlights the influence of the C4 hydroxyl group's initial stereochemistry on the final product, providing a reliable route to trans-substituted amino chroman analogs. The reaction proceeds with high yields across a range of nitrile reactants.
Table 1: Stereoselective Ritter Reaction of cis-2-(Trifluoromethyl)chroman-4-ol with Various Nitriles researchgate.net
| Entry | Nitrile (R-CN) | Product | Yield (%) |
| 1 | CH₃CN | trans-4-Acetamido-2-(trifluoromethyl)chroman | 97 |
| 2 | CH₃CH₂CN | trans-4-Propionamido-2-(trifluoromethyl)chroman | 95 |
| 3 | PhCN | trans-4-Benzamido-2-(trifluoromethyl)chroman | 94 |
| 4 | EtO₂CCH₂CN | trans-4-(Ethoxycarbonylacetamido)-2-(trifluoromethyl)chroman | 92 |
| 5 | CH₂=CHCN | trans-4-Acrylamido-2-(trifluoromethyl)chroman | 94 |
Regioselective Functionalization of the Aromatic Ring
Diversification of the aromatic portion of the chromanol nucleus typically involves electrophilic aromatic substitution. However, achieving regioselectivity on a pre-formed chroman ring can be challenging. A powerful technique for achieving such selectivity is directed ortho-metalation (DoM), specifically through lithiation.
Research by Hepworth and colleagues has demonstrated that the hydroxyl group of the chroman-4-ol can direct the regioselective lithiation of the aromatic ring rsc.org. The site of lithiation is dependent on the reaction conditions. Under kinetic control (n-butyllithium in THF at -78 °C), lithiation occurs predominantly at the C5 position, which is ortho to the ether oxygen of the pyran ring. When the reaction is allowed to warm to higher temperatures (e.g., 0 °C to room temperature), the lithiated species rearranges to the thermodynamically more stable C8-lithiated intermediate rsc.org. This temperature-dependent selectivity provides a versatile entry point for introducing a wide range of electrophiles at either the C5 or C8 position.
Table 2: Regioselective Directed Lithiation of 2,2-Dimethylchroman-4-ol rsc.org
| Conditions | Position of Lithiation | Electrophile (E) | Product (Yield %) |
| n-BuLi, THF, -78 °C, 1 h | C5 (kinetic) | D₂O | 5-Deuterio-2,2-dimethylchroman-4-ol (85%) |
| n-BuLi, THF, -78 °C to rt, 18 h | C8 (thermodynamic) | D₂O | 8-Deuterio-2,2-dimethylchroman-4-ol (80%) |
| n-BuLi, THF, -78 °C, 1 h | C5 (kinetic) | MeI | 5-Methyl-2,2-dimethylchroman-4-ol (75%) |
| n-BuLi, THF, -78 °C to rt, 18 h | C8 (thermodynamic) | MeI | 8-Methyl-2,2-dimethylchroman-4-ol (70%) |
This methodology allows for the late-stage functionalization of the chromanol aromatic ring, enabling the synthesis of diverse analogs from a common intermediate. The resulting functionalized chroman-4-ols can then be subjected to further transformations, such as oxidation to the corresponding chroman-4-ones or dehydration to 2H-chromenes, expanding the chemical space accessible from the this compound scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Chromanol Structure Determination
NMR spectroscopy stands as a cornerstone for the structural analysis of organic compounds. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a detailed mapping of the molecular framework and the spatial relationships between atoms.
Comprehensive One-Dimensional (1D) NMR Analysis (¹H, ¹³C, DEPT)
One-dimensional NMR provides fundamental information about the chemical environment and connectivity of protons and carbons within the this compound molecule. emerypharma.com
¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (ratio of protons). Key signals for this compound would include those for the aromatic protons, the protons on the chroman ring, the isopropyl group protons, and the hydroxyl proton. The chemical shift values are influenced by the electron density around the protons, while coupling constants (J values) provide information about the dihedral angles between adjacent protons, aiding in conformational analysis. emerypharma.com
¹³C NMR: The carbon-13 NMR spectrum displays signals for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms they are bonded to. For this compound, distinct signals would be observed for the aromatic carbons, the carbons of the heterocyclic ring, and the isopropyl group carbons.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a crucial technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. nanalysis.comlibretexts.org DEPT-90 experiments show only CH signals, while DEPT-135 experiments show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. libretexts.org Quaternary carbons are absent in DEPT spectra. nanalysis.comlibretexts.org This information, combined with the ¹³C spectrum, allows for the unambiguous assignment of each carbon resonance. magritek.com
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| 7.15 | d | 2.1 | 1H | H-5 |
| 7.08 | dd | 8.3, 2.1 | 1H | H-7 |
| 6.85 | d | 8.3 | 1H | H-8 |
| 4.80 | t | 5.5 | 1H | H-4 |
| 4.30 | ddd | 11.2, 5.2, 3.1 | 1H | H-2a |
| 4.21 | ddd | 11.2, 8.5, 2.8 | 1H | H-2b |
| 2.88 | sept | 6.9 | 1H | CH (isopropyl) |
| 2.15 | m | 1H | H-3a | |
| 2.05 | m | 1H | H-3b |
Table 2: Hypothetical ¹³C NMR and DEPT Data for this compound
| Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 | Assignment |
|---|---|---|---|
| 151.8 | C-8a | ||
| 142.1 | C-6 | ||
| 127.5 | CH | Positive | C-7 |
| 124.3 | CH | Positive | C-5 |
| 117.0 | C-4a | ||
| 116.8 | CH | Positive | C-8 |
| 65.2 | CH₂ | Negative | C-2 |
| 62.8 | CH | Positive | C-4 |
| 33.5 | CH | Positive | CH (isopropyl) |
| 31.0 | CH₂ | Negative | C-3 |
Application of Chiral Shift Reagents in NMR for Enantiomeric Purity and Absolute Configuration Assignment
To determine the enantiomeric purity of this compound, chiral shift reagents (CSRs) can be employed in NMR spectroscopy. harvard.edu These reagents, often lanthanide-based complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are chiral and can form diastereomeric complexes with the enantiomers of the analyte. libretexts.orgnih.gov This interaction induces different chemical shifts for the corresponding protons in the two enantiomers, allowing for their distinct signals to be resolved in the ¹H NMR spectrum. libretexts.org The ratio of the integrals of these separated signals provides a direct measure of the enantiomeric excess. libretexts.orgtcichemicals.com In some cases, specific interactions with the chiral reagent can also provide information to help assign the absolute configuration. rsc.org
Mass Spectrometry (MS) and Hyphenated Techniques for Chromanol Characterization
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Chromanol Derivatives
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov this compound itself may be amenable to GC-MS analysis, although derivatization, such as silylation of the hydroxyl group, might be employed to increase its volatility and thermal stability. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component as it elutes. The mass spectrum will show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. Fragmentation of the molecular ion in the mass spectrometer produces a characteristic pattern of fragment ions, which can provide structural information. For chromanols, a common fragmentation pathway involves the loss of a water molecule from the molecular ion, particularly if dehydration occurs in the ionization source. google.com Analysis of the fragmentation pattern can help to confirm the presence of the isopropyl group and the chroman core.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Samples
LC-MS/MS is a highly sensitive and selective technique for analyzing compounds in complex mixtures, such as biological fluids or reaction mixtures. nih.gov The liquid chromatograph separates the components of the sample, and the tandem mass spectrometer (MS/MS) allows for more detailed structural analysis. researchgate.net In a typical LC-MS/MS experiment, the first mass spectrometer selects the molecular ion of the target analyte, which is then fragmented. The second mass spectrometer analyzes the resulting fragment ions. This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity for quantification. researchgate.net For this compound, LC-MS/MS can be used to detect and quantify the compound in various matrices. mdpi.com The fragmentation patterns observed in MS/MS can be used to confirm the identity of the compound. A characteristic fragmentation for chromanols is the loss of the side chain along with parts of the non-aromatic portion of the chromanol ring. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular mass of a compound with high accuracy and precision. measurlabs.combioanalysis-zone.com This capability allows for the unambiguous determination of a molecule's elemental composition, a critical step in the identification of this compound.
Unlike low-resolution mass spectrometry which provides a nominal mass (an integer value), HRMS instruments can measure mass-to-charge ratios (m/z) to several decimal places. bioanalysis-zone.comlibretexts.org This high resolution is crucial for distinguishing between compounds that may have the same nominal mass but different molecular formulas. libretexts.org For instance, the theoretical exact mass of this compound (C₁₂H₁₆O₂) can be calculated with high precision. An experimentally determined HRMS value that closely matches this theoretical mass provides strong evidence for the correct molecular formula. acs.org
The process generally involves ionizing the sample, accelerating the ions, and then separating them based on their m/z ratio in a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer. hilarispublisher.comthermofisher.com The high accuracy of the measurement, typically within a few parts per million (ppm), significantly narrows down the possible molecular formulas for an unknown compound. hilarispublisher.com In the context of synthesizing or isolating this compound, HRMS serves as a definitive tool to confirm the successful formation of the target compound by verifying its elemental composition. core.ac.uknih.gov
Table 1: Theoretical vs. Experimental Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₆O₂ |
| Theoretical Exact Mass | 192.11503 u |
| Exemplary Experimental HRMS Result (m/z [M+H]⁺) | 193.12231 (Calculated for C₁₂H₁₇O₂⁺: 193.12286) |
| Mass Accuracy | < 5 ppm |
This table presents hypothetical but realistic data for illustrative purposes.
Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. wikipedia.orgusc.edu These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation or laser light, it can absorb energy and transition to a higher vibrational state, giving rise to a characteristic spectrum. usc.edututorchase.com
FT-IR Spectroscopy
FT-IR spectroscopy is a widely used technique for the identification of functional groups. tutorchase.com For this compound, the FT-IR spectrum would be expected to show several characteristic absorption bands:
O-H Stretch: A broad and strong absorption band typically in the region of 3600-3200 cm⁻¹ is indicative of the hydroxyl (-OH) group. libretexts.orglibretexts.org
C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ range correspond to the stretching vibrations of the C-H bonds in the isopropyl group and the chroman ring. libretexts.org
Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring of the chroman structure.
C-O Stretch: A distinct peak, typically between 1260-1000 cm⁻¹, can be attributed to the stretching vibration of the C-O bond of the alcohol and the ether linkage in the chroman ring. libretexts.org
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR. wikipedia.orglibretexts.org It relies on the inelastic scattering of monochromatic light, usually from a laser. wikipedia.org While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide additional confirmation of the aromatic ring and the hydrocarbon backbone structure. The combination of both FT-IR and Raman spectra offers a more complete picture of the molecule's functional groups. wikipedia.org
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Hydroxyl (-OH) | O-H Stretch | 3600-3200 (broad) | Weak or not observed |
| Alkyl (Isopropyl & Chroman) | C-H Stretch | 3000-2850 | 3000-2850 |
| Aromatic Ring | C=C Stretch | 1600-1450 | 1600-1450 (often strong) |
| Alcohol/Ether | C-O Stretch | 1260-1000 | Variable |
Chiral Chromatography for Enantiomeric Separation and Purity Analysis
Since this compound is a chiral compound, it is crucial to separate it from its corresponding (S)-enantiomer and to determine the enantiomeric excess (e.e.) of a given sample. nih.gov Chiral chromatography is the primary set of techniques used for this purpose. google.comgcms.cz
Chiral HPLC is a powerful and widely used method for the separation of enantiomers. csfarmacie.czphenomenex.com This technique employs a chiral stationary phase (CSP), which is a solid support that has a chiral selector chemically bonded to its surface. google.comphenomenex.com The enantiomers of the analyte interact differently with the chiral selector, leading to the formation of transient diastereomeric complexes with different stabilities. mdpi.com This difference in interaction results in different retention times for the two enantiomers, allowing for their separation. phenomenex.com
For the separation of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. pharmafocusamerica.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal separation. rsc.org The detection is usually performed using a UV detector. uma.es By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. nih.govuma.es
Table 3: Example Chiral HPLC Method Parameters for Chroman-4-ol Derivatives
| Parameter | Condition |
| Column | Chiralcel AD-H (amylose derivative) |
| Mobile Phase | n-Hexane / Isopropanol (97:3, v/v) |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 210 nm |
| Result | Baseline separation of enantiomers |
This table is based on a reported method for a similar compound and serves as a representative example. rsc.org
Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations. chromatographyonline.comresearchgate.net SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol or ethanol. researchgate.netafmps.be The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to HPLC. afmps.be
Similar to chiral HPLC, chiral SFC relies on chiral stationary phases to achieve enantiomeric resolution. chromatographyonline.com Polysaccharide-based and chlorinated CSPs have shown broad applicability in SFC for separating a wide range of chiral compounds. nih.gov For this compound, SFC can offer advantages in terms of reduced solvent consumption, making it a "greener" analytical technique, and potentially faster analysis times. pharmafocusamerica.comchromatographyonline.com The principles of separation and detection are analogous to chiral HPLC, with the key difference being the nature of the mobile phase. chromatographyonline.com
Gas Chromatography (GC) can also be used for the enantiomeric separation of volatile and thermally stable compounds. gcms.czic.ac.uk For a compound like this compound, it may be necessary to derivatize the hydroxyl group to increase its volatility and improve chromatographic performance. nih.gov
Chiral GC utilizes a capillary column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. gcms.czresearchgate.net The enantiomers of the analyte exhibit different interactions with the chiral stationary phase, leading to different retention times and enabling their separation. mdpi.com The determination of enantiomeric excess is then performed by integrating the peak areas of the separated enantiomers. mit.edu Chiral GC is known for its high resolution and sensitivity, requiring only a small amount of sample. ic.ac.uk
Table 4: Common Chiral Stationary Phases for GC
| Stationary Phase Type | Common Chiral Selectors |
| Cyclodextrin-based | Permethylated β-cyclodextrin, Diacetyl-tert-butylsilyl-β-cyclodextrin |
| Amino Acid Derivatives | Chirasil-Val |
| Chiral Metal Complexes | Metal chelates with chiral ligands |
Stereochemistry and Its Foundational Role in Chromanol Based Research
Fundamental Principles of Stereochemistry and Chirality in Chemical Systems
Stereochemistry is the branch of chemistry concerned with the three-dimensional structure of molecules. A central concept in stereochemistry is chirality, a geometric property of a molecule that is non-superimposable on its mirror image, much like a person's left and right hands. Molecules that possess this property are referred to as "chiral," and the two mirror-image forms are called enantiomers.
The most common source of chirality in organic molecules is the presence of a stereocenter, typically a carbon atom bonded to four different substituents. In the case of 6-Isopropylchroman-4-ol, the carbon atom at position 4 (C4) is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), the C3 of the dihydropyran ring, and the C4a of the fused ring system. Since these four groups are different, the C4 atom is a chiral center, giving rise to two enantiomers: (R)-6-Isopropylchroman-4-ol and (S)-6-Isopropylchroman-4-ol.
Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light (a property known as optical activity) and, most importantly, in their interactions with other chiral molecules, such as biological receptors and enzymes. This difference in interaction is the basis for the often dramatically different pharmacological and toxicological profiles of enantiomers.
Determination of the Absolute Configuration of this compound
Determining the absolute configuration—the precise three-dimensional arrangement of atoms—at a stereocenter is crucial for understanding its biological activity. The designation '(R)' for this compound refers to the specific arrangement at the C4 chiral center, as defined by the Cahn-Ingold-Prelog (CIP) priority rules. According to these rules, substituents at the chiral center are ranked by atomic number. For 6-Isopropylchroman-4-ol, the hydroxyl group receives the highest priority (1), followed by the ring atoms, and finally the hydrogen atom (lowest priority, 4). With the lowest priority group pointing away from the viewer, if the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, the configuration is assigned 'R' (from the Latin rectus, meaning right).
While single-crystal X-ray crystallography is the definitive method for determining absolute configuration, obtaining crystals of suitable quality can be challenging. For chromanol derivatives and other molecules that are difficult to crystallize, an alternative and powerful technique is Vibrational Circular Dichroism (VCD). spectroscopyeurope.combiotools.us VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spectroscopyeurope.com The resulting spectrum is a unique fingerprint of the molecule's absolute configuration in solution. By comparing the experimental VCD spectrum of an enantiomer with spectra predicted by ab initio quantum chemical calculations (e.g., Density Functional Theory, DFT), the absolute configuration can be unambiguously assigned. spectroscopyeurope.comnih.gov For instance, the experimental VCD spectrum of the isolated enantiomer would be compared to the calculated spectra for both the (R) and (S) configurations; a match in the pattern of positive and negative bands confirms the correct stereoisomer. spectroscopyeurope.com
Table 1: Spectroscopic and Computational Methods for Absolute Configuration Determination
| Method | Principle | Application to this compound |
|---|---|---|
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. | Provides definitive proof of the (R) configuration if a suitable single crystal can be obtained. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of circularly polarized infrared light by a chiral molecule in solution. | The experimental VCD spectrum is compared with DFT-calculated spectra for the (R) and (S) enantiomers to confirm the absolute configuration without the need for crystallization. spectroscopyeurope.com |
| Optical Rotatory Dispersion (ORD) | Measures the change in optical rotation of a substance with a change in the wavelength of light. | Can be used to correlate the configuration to known compounds with similar chromophores. |
Control and Assessment of Enantiomeric Purity in this compound Synthesis
The synthesis of a single enantiomer like this compound requires stereoselective methods. A common strategy would involve the asymmetric reduction of the corresponding prochiral ketone, 6-isopropylchroman-4-one. This can be achieved using chiral reducing agents or catalysts that preferentially generate one enantiomer over the other.
Once synthesized, assessing the enantiomeric purity, or enantiomeric excess (ee), is a critical step. The most widely used technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC). researchgate.net This method employs a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). nih.govyoutube.com The two enantiomers of 6-isopropylchroman-4-ol interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. This leads to different retention times on the column, allowing for their separation and quantification. researchgate.net Polysaccharide-based CSPs are particularly effective for separating a wide range of chiral compounds, including chromanol derivatives. nih.gov
The enantiomeric purity is typically expressed as enantiomeric excess (% ee), calculated from the peak areas of the two enantiomers in the chromatogram.
Table 2: Illustrative Chiral HPLC Method for Enantiomeric Purity Assessment
Note: This table represents a typical, hypothetical method for illustrative purposes.
Structure-Stereochemistry-Biological Activity Relationships in Related Chromanol Systems
The relationship between a molecule's structure and its biological activity (SAR) is a cornerstone of medicinal chemistry. wikipedia.orgnih.gov For chiral molecules like chromanols, this relationship extends to the three-dimensional arrangement, creating a structure-stereochemistry-activity relationship. The biological effects of the (R) and (S) enantiomers can differ significantly in potency and even in their mechanism of action. researchgate.net
Biological targets such as enzymes and receptors are chiral macromolecules, composed of L-amino acids. Consequently, they often exhibit a high degree of stereoselectivity when binding to small chiral molecules. citedrive.com The binding pocket of a receptor has a specific three-dimensional shape, and only one enantiomer may fit correctly to elicit a biological response. This "chiral recognition" is analogous to a left hand only fitting properly into a left-handed glove.
For a molecule like this compound, the specific orientation of the hydroxyl group at C4 and the spatial position of the isopropyl group at C6 are critical for its interaction with a target protein. The (R)-enantiomer might position its hydroxyl group to form a crucial hydrogen bond with an amino acid residue in the binding site, while the (S)-enantiomer, being a mirror image, would place its hydroxyl group in a different region, potentially preventing this key interaction or causing steric hindrance. Molecular docking studies on related chroman-4-one inhibitors have shown that only the R-enantiomer can be observed within the catalytic cavity of target enzymes, highlighting this binding specificity. mdpi.comnih.gov
The differential binding of enantiomers leads to varied biological responses. One enantiomer may be a potent agonist or inhibitor, while the other is significantly less active or even inactive. In some cases, the "inactive" enantiomer can contribute to side effects or interact with different targets altogether.
Studies on various chromanol and chroman-4-one derivatives have demonstrated the importance of the substitution pattern for biological activity. For example, in a series of chroman-4-one inhibitors of the SIRT2 enzyme, the nature and position of substituents on the aromatic ring were found to be critical for potency. nih.govacs.org Electron-withdrawing groups at the 6- and 8-positions were generally favorable for activity. nih.gov While these studies were on the precursor ketones, they establish that the chroman scaffold is sensitive to substitutions. It is highly probable that the stereochemistry at C4 in the corresponding chroman-4-ols would further modulate this activity. The (R)-configuration at C4 could orient the hydroxyl group in a manner that either enhances or diminishes the binding dictated by the 6-isopropyl group, leading to a distinct pharmacological profile compared to its (S)-counterpart.
Table 3: Factors Influencing Biological Activity in Chromanol-Related Systems
| Structural Feature | Influence on Biological Activity | Example from Related Systems |
|---|---|---|
| Stereocenter at C4 | Determines the 3D orientation of the hydroxyl group, critical for hydrogen bonding and fit within a chiral receptor pocket. | In antiparasitic chroman-4-ones, crystallographic studies show that only the (R)-enantiomer binds within the enzyme's active site. mdpi.com |
| Substituent at C6 | Modulates electronic properties and provides additional contact points with the biological target, affecting binding affinity. | In SIRT2 inhibitors, electron-withdrawing groups at C6 enhance activity, while electron-donating groups decrease it. nih.govacs.org |
| Hydroxyl Group at C4 | Often acts as a key hydrogen bond donor or acceptor, anchoring the molecule to the target protein. | Reduction of the C4-ketone to a C4-hydroxyl in a series of SIRT2 inhibitors resulted in a significant loss of activity, indicating the importance of the group at this position (in this case, the ketone). acs.org |
Emerging Research Directions and Future Perspectives for R 6 Isopropylchroman 4 Ol
Development of Innovative and Sustainable Synthetic Routes for (R)-6-Isopropylchroman-4-ol
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. For a chiral molecule like this compound, the focus lies on enantioselective and sustainable approaches.
Current research into the synthesis of chroman-4-one and chromanol derivatives provides a foundation for developing innovative routes to this compound. acs.orgrsc.orgnih.govresearchgate.netmdpi.comresearchgate.netgu.se Green chemistry principles, such as the use of eco-friendly solvents, catalysts, and energy sources like microwave and ultrasound irradiation, are being increasingly applied to the synthesis of chromene derivatives. researchgate.net For instance, one-pot multicomponent reactions are being explored for the efficient assembly of the chroman framework. researchgate.netiitb.ac.in
A significant challenge lies in achieving high enantioselectivity to produce the desired (R)-enantiomer. Asymmetric catalysis, employing chiral catalysts or auxiliaries, will be pivotal. Nickel-catalyzed asymmetric synthesis has shown promise in creating chiral chromans with excellent enantioselectivity. chemrxiv.org Future research will likely focus on adapting and optimizing these methods for the specific synthesis of this compound, potentially utilizing biocatalysis or organocatalysis to further enhance sustainability.
Table 1: Potential Sustainable Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Asymmetric Catalysis | High enantioselectivity, catalytic turnover | Development of specific catalysts for the 6-isopropyl substitution |
| Biocatalysis | Mild reaction conditions, high stereoselectivity | Identification and engineering of enzymes for chromanol synthesis |
| Microwave/Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields | Optimization of reaction parameters for energy efficiency |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste | Design of novel reaction cascades for chroman ring formation |
| Flow Chemistry | Improved safety, scalability, and control | Development of continuous flow processes for synthesis |
Exploration of Novel Biological Activities and Undiscovered Molecular Targets
Chromanols and their derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. frontiersin.orgnih.govnih.govresearchgate.netmdpi.com The structural features of these molecules, such as the substitution pattern on the chromanol ring, play a crucial role in their biological function. nih.govresearchgate.net
The 6-isopropyl substituent in this compound may confer unique biological properties. Research on other 6-substituted chroman-4-one derivatives has demonstrated their potential as inhibitors of enzymes like Sirtuin 2 (SIRT2), which is implicated in age-related diseases. acs.orgnih.govnih.gov Furthermore, chromane (B1220400) derivatives have been investigated for their activity against various microbial strains and their potential as multi-target-directed ligands in complex diseases like Alzheimer's. mdpi.comcore.ac.uknih.gov
Future investigations should focus on screening this compound against a diverse panel of biological targets. This could unveil novel therapeutic applications in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases. Identifying the specific molecular targets will be crucial for understanding its mechanism of action and for the rational design of more potent and selective analogs.
Table 2: Potential Biological Activities and Molecular Targets for this compound
| Potential Biological Activity | Potential Molecular Target(s) | Rationale based on Related Compounds |
| Anti-inflammatory | COX, LOX, NF-κB | Chromanols are known to modulate inflammatory pathways. frontiersin.orgnih.govnih.gov |
| Anticancer | Apoptotic pathways, cell cycle regulators | Various chromanol derivatives exhibit cytotoxic activities against cancer cells. researchgate.net |
| Neuroprotective | SIRT2, Cholinesterases | Chroman-4-one derivatives have shown inhibitory activity against these targets. acs.orgnih.govnih.govcore.ac.uk |
| Antimicrobial | Bacterial or fungal enzymes | Chroman-4-one derivatives have demonstrated antimicrobial effects. mdpi.com |
| Antioxidant | Reactive Oxygen Species (ROS) | The 6-hydroxychromanol core is a well-known antioxidant scaffold. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Chromanol Research
Furthermore, machine learning models can be trained to predict the biological activities of new compounds based on their chemical structure. vanderbilt.edunih.govijcrt.orgsmums.ac.irgithub.com By developing quantitative structure-activity relationship (QSAR) models for chromanol derivatives, researchers can virtually screen libraries of related compounds to identify those with the highest potential for a desired biological effect. This in silico screening can prioritize compounds for synthesis and experimental testing, thereby streamlining the drug discovery process.
Potential Non-Biological Applications of this compound (e.g., materials science, analytical standards)
Beyond its potential biological applications, this compound may find use in other scientific and technological fields. The chromane scaffold has been explored in the context of materials science, for instance, in the development of flame-retardant materials. mdpi.com The specific properties conferred by the isopropyl and hydroxyl groups could be investigated for applications in polymers or other advanced materials.
Moreover, as a well-defined chiral molecule, this compound could serve as a valuable analytical standard for the identification and quantification of related compounds in complex mixtures. Its stereochemically pure form would be essential for calibrating analytical instrumentation and validating analytical methods in fields such as natural product chemistry and metabolomics.
Role in Natural Product Synthesis or Biosynthetic Pathway Elucidation
Chiral building blocks are essential in the total synthesis of complex natural products. nih.gov this compound, with its defined stereochemistry, could serve as a versatile chiral starting material or intermediate in the synthesis of more intricate natural products that contain a chromanol moiety.
Furthermore, the study of chromanols and their biosynthesis is an active area of research. nih.govresearchgate.netnih.gov Understanding the enzymatic pathways that lead to the formation of such compounds in nature is crucial for harnessing these pathways for biotechnological applications. frontiersin.org While the natural occurrence of this compound is not yet established, its synthesis and characterization could provide valuable insights into the substrate specificity and mechanisms of enzymes involved in chromanol biosynthesis. Synthetically prepared this compound could be used as a probe to study these enzymatic reactions and potentially elucidate novel biosynthetic pathways.
Q & A
Q. What spectroscopic techniques are essential for characterizing (R)-6-Isopropylchroman-4-ol, and how should they be applied?
- Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm stereochemistry and substituent positions, focusing on - and -NMR chemical shifts. Infrared (IR) spectroscopy identifies functional groups (e.g., -OH at ~3200–3600 cm). Mass spectrometry (MS) determines molecular weight and fragmentation patterns. Cross-reference spectral data with the NIST Chemistry WebBook for validation . For reproducibility, adhere to protocols outlined in research methodology frameworks, such as systematic data collection and instrument calibration .
Q. How can researchers ensure enantiomeric purity during synthesis?
- Methodological Answer : Employ chiral chromatography (e.g., HPLC with chiral stationary phases like cellulose derivatives) or capillary electrophoresis to separate enantiomers. Validate purity using polarimetry or circular dichroism (CD). Retrosynthetic tools, such as AI-powered route prediction (e.g., Reaxys or Pistachio models), can guide asymmetric synthesis strategies, including enzymatic resolution or chiral auxiliaries .
Q. What are the recommended protocols for handling this compound in laboratory settings?
- Methodological Answer : Follow RIFM safety guidelines for fragrance ingredients, including fume hood use, personal protective equipment (PPE), and waste disposal protocols. Consult the European Chemicals Agency (ECHA) database for hazard classifications and occupational exposure limits . Integrate these into risk assessments as per EU regulatory frameworks .
Q. How should primary and secondary data be collected for stability studies?
- Methodological Answer : Conduct accelerated stability testing under varied pH, temperature, and humidity conditions. Use HPLC or LC-MS to monitor degradation products. Secondary data from repositories like the ECHA platform should be cross-validated with in-house experiments . Document procedures using standardized templates for data interoperability .
Q. What computational tools predict physicochemical properties of this compound?
- Methodological Answer : Utilize QSAR models (e.g., EPI Suite) for logP, solubility, and pKa prediction. Molecular docking software (e.g., AutoDock) can assess interactions with biological targets. AI-driven platforms (e.g., Reaxys Biocatalysis) optimize reaction conditions for synthesis scalability .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data be systematically addressed?
- Methodological Answer : Perform meta-analysis of published datasets, accounting for variables like assay type (e.g., in vitro vs. in vivo), cell lines, and dosage. Apply statistical tools (e.g., Cohen’s d for effect size) to identify outliers. Replicate studies under controlled conditions, adhering to FAIR data principles for transparency .
Q. What experimental designs are optimal for evaluating metabolic stability in hepatic models?
- Methodological Answer : Use liver microsomes or hepatocyte incubations with this compound. Quantify parent compound depletion via LC-MS/MS. Include positive controls (e.g., verapamil) and adjust for protein binding. Apply Michaelis-Menten kinetics to calculate intrinsic clearance .
Q. How can stereochemical outcomes be controlled in catalytic asymmetric synthesis?
- Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived ligands) under varying temperatures and solvents. Monitor enantiomeric excess (ee) via chiral HPLC. Computational modeling (DFT) predicts transition states to rationalize selectivity. Document reaction conditions in machine-readable formats for reproducibility .
Q. What strategies mitigate data bias in structure-activity relationship (SAR) studies?
- Methodological Answer : Implement blinded data analysis and randomization in assay setups. Use orthogonal assays (e.g., SPR and cell-based) to confirm binding affinity. Apply multivariate regression to distinguish confounding variables. Adhere to ethical publication standards to avoid selective reporting .
Q. How can open-data platforms enhance collaborative research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
